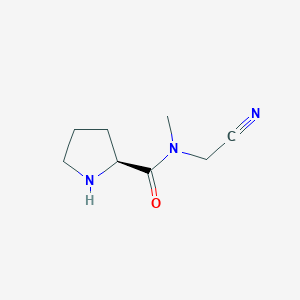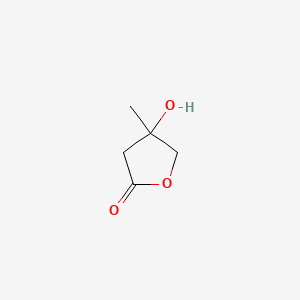
4-hydroxy-4-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is soluble in water, alcohols, ethers, ketones, esters, aromatic hydrocarbons, and halogenated hydrocarbons. This compound is primarily used as a solvent in various industrial applications and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-hydroxy-4-methyldihydrofuran-2(3H)-one can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-4-methyl-2-pentanone with an acid catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds, amines, and thiols.
Applications De Recherche Scientifique
4-hydroxy-4-methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of resins, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4-methyldihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the furan ring.
4-hydroxy-2-butanone: Similar functional groups but different carbon chain length.
4-hydroxy-4-methyl-2-hexanone: Similar functional groups but different carbon chain length.
Uniqueness
4-hydroxy-4-methyldihydrofuran-2(3H)-one is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
4-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3 |
Clé InChI |
LOWUODSNVLOLJO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


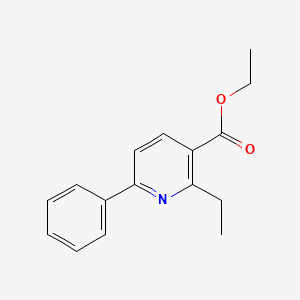
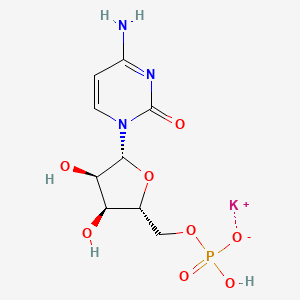
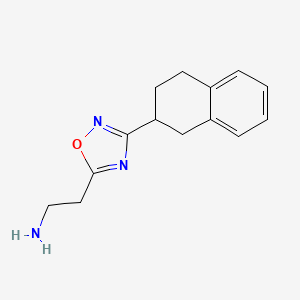
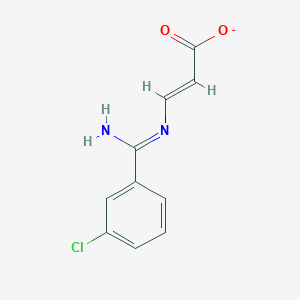

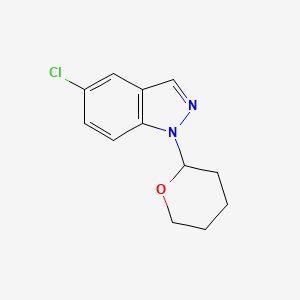

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
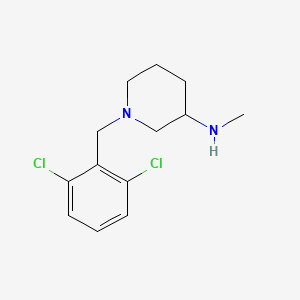
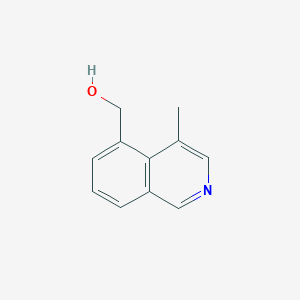

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

